molecular formula C13H19N3O4S B2898557 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine CAS No. 519006-12-3

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine

Cat. No. B2898557
CAS RN: 519006-12-3
M. Wt: 313.37
InChI Key: NENONYOEPNGZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine in lab experiments is its specificity for target enzymes and proteins. This specificity allows for the selective inhibition of target enzymes and proteins, making it a useful tool compound for studying enzyme and protein function. However, one of the limitations of using 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine in lab experiments is its irreversibility. Once the compound has reacted with the target enzyme or protein, its effects cannot be reversed, limiting its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine. One potential direction is the development of novel derivatives of the compound with improved properties, such as increased specificity or reversibility. Another potential direction is the study of the compound's potential applications in the treatment of specific diseases, such as cancer or neurological disorders. Additionally, the use of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine as a tool compound for the study of enzyme and protein function is an area of ongoing research.

Synthesis Methods

The synthesis of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(2-hydroxypropyl)piperazine in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine.

Scientific Research Applications

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the mechanism of action of various enzymes, including proteases and kinases. It has also been used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions. Additionally, 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-11(2)14-7-9-15(10-8-14)21(19,20)13-5-3-12(4-6-13)16(17)18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENONYOEPNGZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine

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